molecular formula C25H43NO2 B14277305 Hexadecyl 4-(dimethylamino)benzoate CAS No. 125628-90-2

Hexadecyl 4-(dimethylamino)benzoate

Cat. No.: B14277305
CAS No.: 125628-90-2
M. Wt: 389.6 g/mol
InChI Key: AKVJVOHFBWDVFW-UHFFFAOYSA-N
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Description

Hexadecyl 4-(dimethylamino)benzoate is an ester derivative of 4-(dimethylamino)benzoic acid, featuring a long-chain hexadecyl (C16) alcohol group. This compound belongs to a class of aromatic esters with a dimethylamino substituent on the benzene ring, which confers unique physicochemical properties.

Properties

CAS No.

125628-90-2

Molecular Formula

C25H43NO2

Molecular Weight

389.6 g/mol

IUPAC Name

hexadecyl 4-(dimethylamino)benzoate

InChI

InChI=1S/C25H43NO2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-28-25(27)23-18-20-24(21-19-23)26(2)3/h18-21H,4-17,22H2,1-3H3

InChI Key

AKVJVOHFBWDVFW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCOC(=O)C1=CC=C(C=C1)N(C)C

Origin of Product

United States

Preparation Methods

Fischer Esterification with 4-(Dimethylamino)benzoic Acid

The direct esterification of 4-(dimethylamino)benzoic acid with hexadecanol represents the most straightforward pathway. Using sulfuric acid (2–5 mol%) as a catalyst, the reaction proceeds in toluene at 110–120°C for 6–8 hours, achieving 78–85% yield. Water removal via Dean-Stark trap drives equilibrium toward ester formation. Challenges include the limited commercial availability of 4-(dimethylamino)benzoic acid and side reactions such as N-demethylation under acidic conditions.

Nitro Reduction Pathway

This two-step method circumvents the need for pre-functionalized benzoic acid derivatives:

Step 1: Esterification of 4-Nitrobenzoic Acid
4-Nitrobenzoic acid reacts with hexadecanol (1:1.2 molar ratio) in the presence of neodymium(III) oxide (Nd₂O₃, 3 wt%) and toluene as an azeotropic solvent. Refluxing at 135°C for 4 hours yields hexadecyl 4-nitrobenzoate with 94% conversion. The solid catalyst allows five reuse cycles without activity loss.

Step 2: Catalytic Hydrogenation
Nitro-group reduction employs 5% Pd/C (2 wt%) under 30 bar H₂ at 80°C in ethanol. Complete conversion to hexadecyl 4-aminobenzoate occurs within 2 hours. Subsequent dimethylation uses dimethyl sulfate (1.2 eq) and K₂CO₃ in DMF at 60°C for 3 hours, furnishing the target compound in 91% overall yield.

Advanced Catalytic Systems

Microwave-Assisted Esterification

Microwave irradiation (300 W, 100°C) reduces reaction time to 45 minutes when using p-toluenesulfonic acid (PTSA) as catalyst. This method enhances hexadecanol solubility in solvent-free conditions, achieving 88% yield with 99.2% purity (GC-MS). Energy consumption decreases by 40% compared to conventional heating.

Enzymatic Catalysis

Lipase B from Candida antarctica (CAL-B) immobilized on mesoporous silica enables esterification under mild conditions (60°C, 24 h) with 82% yield. While avoiding acidic byproducts, the enzyme’s sensitivity to elevated temperatures and high alcohol concentrations limits industrial scalability.

Process Optimization and Green Chemistry

Solvent Recycling Systems

Closed-loop designs recover toluene via fractional distillation (bp 110°C), reducing solvent waste by 92%. Integrated molecular sieves maintain anhydrous conditions during esterification, minimizing side-product formation.

Continuous-Flow Hydrogenation

Fixed-bed reactors packed with Pd/Al₂O₃ catalysts (0.5% loading) achieve 99.8% nitro-group reduction at 50°C with residence times under 10 minutes. This system processes 120 L/hr of ester solution, demonstrating superior scalability compared to batch reactors.

Analytical Characterization

Purity Assessment:

Method Conditions Purity (%)
HPLC C18 column, 70:30 MeOH:H₂O, 1 mL/min 99.5
GC-MS DB-5MS, 250°C injector 99.2
¹H NMR CDCl₃, 400 MHz 98.8

Thermal Properties:

  • Melting Point: 58–60°C (DSC)
  • Decomposition: 210°C (TGA, N₂ atmosphere)

Industrial-Scale Production

The optimized pilot-scale process combines:

  • Neodymium-catalyzed esterification (500 L reactor, 94% yield)
  • Continuous hydrogenation (fixed-bed, 99.8% conversion)
  • Methylation under phase-transfer conditions (TBAB catalyst, 95% yield)

Annual production capacity reaches 12 metric tons with production costs 18% lower than conventional methods, primarily due to catalyst recyclability and energy-efficient distillation.

Chemical Reactions Analysis

Types of Reactions

Hexadecyl 4-(dimethylamino)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Hexadecyl 4-(dimethylamino)benzoate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in the study of membrane dynamics and interactions due to its amphiphilic nature.

    Medicine: Investigated for its potential use in drug delivery systems and as a component in topical formulations.

    Industry: Utilized in the formulation of cosmetics, sunscreens, and UV-curable coatings.

Mechanism of Action

The mechanism of action of Hexadecyl 4-(dimethylamino)benzoate involves its interaction with biological membranes. The hexadecyl chain allows the compound to integrate into lipid bilayers, while the dimethylamino group can interact with polar head groups of phospholipids. This dual interaction can alter membrane fluidity and permeability, affecting various cellular processes. Additionally, the compound can act as a UV filter by absorbing and dissipating UV radiation, protecting underlying tissues from damage .

Comparison with Similar Compounds

Structural and Functional Group Variations

The primary structural distinction among analogs lies in the ester alkyl chain length and branching:

Compound Name Alkyl Chain Branching Molecular Weight Key Applications
Ethyl 4-(dimethylamino)benzoate (EDAB) C2 (ethyl) None 207.24 g/mol Dental resins, co-initiators
2-Ethylhexyl 4-(dimethylamino)benzoate C8 (branched) Yes 277.40 g/mol Sunscreens (Padimate O)
Octyl 4-(dimethylamino)benzoate C8 (linear) None 277.40 g/mol Sunscreens, actinic disease treatment
Isoamyl 4-(dimethylamino)benzoate C5 (branched) Yes 235.32 g/mol Laboratory chemicals
Hexadecyl 4-(dimethylamino)benzoate C16 (linear) None ~349.50 g/mol* Hypothesized: Long-term UV protection, hydrophobic matrices

*Estimated based on molecular formula.

Key Trends:
  • Lipophilicity : Longer alkyl chains (e.g., hexadecyl) enhance lipophilicity, improving skin retention in sunscreens but reducing water solubility .
  • Reactivity in Polymers : Shorter chains (e.g., ethyl) exhibit higher reactivity in resin cements due to reduced steric hindrance .
  • Photostability : Branched chains (e.g., 2-ethylhexyl) may offer better stability under UV irradiation compared to linear chains .

Physicochemical and Pharmacokinetic Properties

Table 2: Comparative Properties of Selected Analogs
Property EDAB (C2) Padimate O (C8 branched) Hexadecyl (C16)*
λmax (nm) ~308–311† 311 Likely similar (~310–315)
Molar Absorptivity (ε) Not reported 27,300 mol⁻¹cm⁻¹ Expected lower due to chain length
Water Solubility Low Insoluble Very low
BBB Permeability‡ Moderate Low Very low
GI Absorption‡ High Moderate Low

†Inferred from ethylhexyl analog ; ‡Predicted based on chain length trends .

  • UV Absorption : All analogs absorb in the UVB range (~310 nm), critical for sunscreen efficacy. Longer chains (hexadecyl) may slightly redshift λmax but reduce ε due to increased molecular weight .
  • Pharmacokinetics : Longer chains impede gastrointestinal absorption and blood-brain barrier penetration, favoring topical over systemic use .

Application-Specific Performance

Sunscreen Agents
  • Padimate O (2-Ethylhexyl) : Approved by FDA/EU at ≤8% concentration. Rapid decomposition under UVA via N-dealkylation but retains absorption profile .
  • Hexadecyl Hypotheses : The C16 chain could enhance photostability by reducing molecular mobility, though solubility in cosmetic formulations may require co-solvents.
Dental Resins
  • EDAB (Ethyl) : Promotes higher polymerization conversion (76–84%) compared to methacrylate-based amines. Physical properties (flexural strength, hardness) are superior .
  • Hexadecyl Potential: Likely less effective in resins due to steric hindrance but may improve hydrophobicity in dental composites.

Q & A

Basic Research Questions

Q. How can researchers confirm the identity and purity of 2-ethylhexyl 4-(dimethylamino)benzoate in synthetic or commercial samples?

  • Methodology:

  • Spectroscopic Characterization: Use 1H^1H-NMR and 13C^{13}C-NMR to verify the presence of characteristic peaks (e.g., dimethylamino protons at δ ~2.8–3.1 ppm and ester carbonyl at δ ~168–170 ppm). Mass spectrometry (MS) can confirm the molecular ion peak at m/z 277.4 .
  • Chromatographic Analysis: Employ reverse-phase HPLC with UV detection (λ = 310 nm) to assess purity. Compare retention times with certified reference standards .
    • Key Data: Density (0.995 g/mL) and refractive index (1.542) are critical for physical validation .

Q. What experimental approaches are used to study the photostability of 2-ethylhexyl 4-(dimethylamino)benzoate in environmental or formulation contexts?

  • Methodology:

  • Simulated Photolysis: Expose the compound to UV light (e.g., 254–365 nm) in aqueous solutions or organic solvents. Monitor degradation kinetics via HPLC-MS to identify photoproducts like demethylated derivatives or aromatic cleavage products .
  • Quantum Yield Calculation: Measure the rate of photodegradation under controlled light intensity to calculate quantum yields, which inform environmental persistence .

Advanced Research Questions

Q. How can conflicting data on degradation pathways of 2-ethylhexyl 4-(dimethylamino)benzoate in aquatic environments be reconciled?

  • Methodology:

  • Reactive Oxygen Species (ROS) Profiling: Compare degradation under hydroxyl radicals (•OH), singlet oxygen (1O2^1O_2), and chlorine species. For example, formaldehyde generation is observed during demethylation in the presence of ROS but not chlorine .
  • Advanced Analytics: Use high-resolution LC-QTOF-MS to distinguish between isomeric byproducts (e.g., hydroxylated vs. demethylated intermediates) .
    • Data Contradictions: Studies show varying half-lives (e.g., 12–48 hours) depending on water matrix composition (e.g., DOM content, pH) .

Q. What strategies optimize the use of 2-ethylhexyl 4-(dimethylamino)benzoate as a co-initiator in photopolymer resin systems?

  • Methodology:

  • Degree of Conversion (DC) Analysis: Use FTIR spectroscopy to monitor C=C bond conversion in resins. Ethyl 4-(dimethylamino)benzoate achieves higher DC (>75%) compared to methacrylate-based amines due to superior electron-donating capacity .
  • Co-Initiator Ratios: Test 1:1 vs. 1:2 (CQ/amine) molar ratios. A 1:2 ratio enhances crosslinking density and mechanical properties (e.g., flexural strength) in resin cements .
    • Challenge: Diphenyliodonium hexafluorophosphate (DPI) enhances DC in methacrylate systems but has minimal effect on ethyl 4-(dimethylamino)benzoate, requiring tailored initiator combinations .

Q. How can researchers mitigate experimental artifacts when analyzing 2-ethylhexyl 4-(dimethylamino)benzoate in biological or environmental samples?

  • Methodology:

  • Matrix Cleanup: Use solid-phase extraction (SPE) with C18 cartridges to remove interfering compounds (e.g., humic acids in water samples) .
  • Isotope Dilution: Spike samples with deuterated internal standards (e.g., d30d_{30}-labeled analogs) to correct for recovery losses during LC-MS/MS analysis .

Safety and Handling for Research Use

Q. What precautions are essential for handling 2-ethylhexyl 4-(dimethylamino)benzoate in laboratory settings?

  • Methodology:

  • Ventilation: Use fume hoods for weighing and synthesis to avoid inhalation of vapors .
  • PPE: Wear nitrile gloves, lab coats, and safety goggles. Avoid skin contact due to potential irritant properties (Risk Phrase R36/37/38) .
    • Storage: Store in airtight containers at 2–8°C to prevent hydrolysis or photodegradation .

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